molecular formula C8H11NO5S B288082 (2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

カタログ番号 B288082
分子量: 233.24 g/mol
InChIキー: FKENQMMABCRJMK-GDVGLLTNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, also known as cefoxitin, is a second-generation cephamycin antibiotic. It is used to treat a variety of bacterial infections, including those caused by gram-positive and gram-negative bacteria. In

科学的研究の応用

Cefoxitin has been extensively studied for its antibacterial properties. It is effective against a wide range of bacteria, including those that are resistant to other antibiotics. Cefoxitin has been used to treat infections in various parts of the body, including the respiratory tract, urinary tract, skin, and soft tissues. It has also been used in the treatment of sepsis and other serious infections.

作用機序

Cefoxitin works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of cell wall synthesis. This leads to the inhibition of transpeptidation and the formation of cross-links in the cell wall. As a result, the bacterial cell wall becomes weak and susceptible to lysis.
Biochemical and Physiological Effects
Cefoxitin has been shown to have low toxicity and is generally well-tolerated by patients. It is rapidly absorbed after oral or intravenous administration and has a relatively long half-life. Cefoxitin is primarily excreted by the kidneys and can accumulate in patients with renal impairment. It is also metabolized in the liver and may interact with other drugs that are metabolized by the same enzymes.

実験室実験の利点と制限

Cefoxitin is a useful tool for studying bacterial cell wall synthesis and antibiotic resistance. It can be used to test the susceptibility of bacteria to antibiotics and to investigate the mechanisms of resistance. However, (2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is not effective against all types of bacteria and may not be suitable for all experiments. It is important to consider the specific research question and the properties of the bacteria being studied when selecting an antibiotic for lab experiments.

将来の方向性

There are several areas of research that could benefit from further study of (2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. These include:
1. Development of new antibiotics: Cefoxitin has been used as a starting point for the development of new antibiotics with improved properties, such as increased potency or decreased toxicity.
2. Antibiotic resistance: Cefoxitin can be used to study the mechanisms of antibiotic resistance and to identify new targets for drug development.
3. Clinical applications: Cefoxitin may have potential applications in the treatment of other types of infections, such as those caused by multidrug-resistant bacteria.
4. Combination therapy: Cefoxitin may be used in combination with other antibiotics to improve treatment outcomes and reduce the development of resistance.
Conclusion
Cefoxitin is a second-generation cephamycin antibiotic that has been extensively studied for its antibacterial properties. It works by inhibiting bacterial cell wall synthesis and is effective against a wide range of bacteria. Cefoxitin has potential applications in the treatment of various infections and can be used as a tool for studying antibiotic resistance and bacterial cell wall synthesis. Further research is needed to fully explore the potential of (2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in these areas.

合成法

Cefoxitin is synthesized by the condensation of 7-aminocephalosporanic acid (7-ACA) with 3-(2-methylthioethyl)thioacetic acid. The resulting intermediate is then treated with acetic anhydride to form (2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. The synthesis method of (2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is well-established and has been optimized for large-scale production.

特性

製品名

(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

分子式

C8H11NO5S

分子量

233.24 g/mol

IUPAC名

(2S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5?,6-/m0/s1

InChIキー

FKENQMMABCRJMK-GDVGLLTNSA-N

異性体SMILES

CC1([C@@H](N2C(S1(=O)=O)CC2=O)C(=O)O)C

SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C

正規SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。